molecular formula C14H17BrN2O B8090081 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B8090081
M. Wt: 309.20 g/mol
InChI Key: SIRHZXLFECIPLO-UHFFFAOYSA-N
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Description

4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a complex organic compound characterized by its bromine atom, methyl groups, and tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps, starting with the formation of the indazole core. One common approach is the cyclization of an appropriate precursor, followed by bromination and subsequent introduction of the tetrahydropyran moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a valuable reagent for further functionalization.

Biology: Research in biology has explored the potential of this compound as a building block for bioactive molecules. Its structural complexity allows for interactions with biological targets, making it useful in drug discovery.

Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for the development of new drugs.

Industry: Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely, from inhibiting enzymatic activity to modulating signaling cascades.

Comparison with Similar Compounds

  • 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the methyl groups present in the target compound.

  • 5,6-Dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: Does not contain the bromine atom.

  • 4-Bromo-1H-indazole: Missing the tetrahydropyran ring.

Uniqueness: The presence of both bromine and methyl groups, along with the tetrahydropyran ring, gives this compound unique chemical properties and reactivity compared to its analogs

This comprehensive overview highlights the significance of 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

4-bromo-5,6-dimethyl-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c1-9-7-12-11(14(15)10(9)2)8-16-17(12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRHZXLFECIPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2C3CCCCO3)C(=C1C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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